molecular formula C17H14N2O3 B11669387 methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate CAS No. 389126-76-5

methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate

Cat. No.: B11669387
CAS No.: 389126-76-5
M. Wt: 294.30 g/mol
InChI Key: QEVVWQMLRGPHMT-UHFFFAOYSA-N
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Description

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate is a complex organic compound with a unique structure that includes a phthalazine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with phenylacetic acid and methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine and nitric acid are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a probe in biochemical assays to study enzyme activity.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: The compound is used in the production of dyes and pigments due to its stable structure and vibrant color.

Mechanism of Action

The mechanism of action of methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-oxo-4-phenyl-2(1H)-quinazolinyl)acetate
  • Methyl (1-oxo-4-phenyl-2(1H)-pyridazinyl)acetate
  • Methyl (1-oxo-4-phenyl-2(1H)-benzimidazolyl)acetate

Uniqueness

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate is unique due to its phthalazine ring structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

CAS No.

389126-76-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate

InChI

InChI=1S/C17H14N2O3/c1-22-15(20)11-19-17(21)14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

QEVVWQMLRGPHMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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